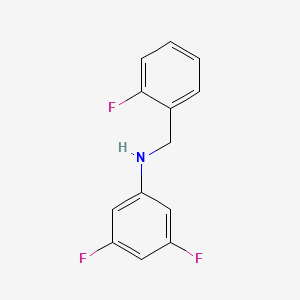

3,5-Difluoro-N-(2-fluorobenzyl)aniline

Description

Significance of Fluorinated Aromatic Scaffolds in Modern Organic Synthesis

The incorporation of fluorine atoms into aromatic systems is a widely employed strategy in modern drug design and materials science. nih.govgoogle.com The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. nih.govbeilstein-journals.org In medicinal chemistry, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and increase membrane permeability and bioavailability. nih.gov Consequently, the synthesis of selectively fluorinated aromatic scaffolds is a major focus of contemporary organic chemistry research, providing access to novel compounds with potentially improved therapeutic profiles. google.com

Overview of N-Alkylated Aniline (B41778) Derivatives in Contemporary Chemical Research

N-alkylated anilines are a cornerstone of synthetic chemistry, serving as key intermediates for a multitude of more complex molecules. beilstein-journals.org The N-alkylation of anilines is a fundamental transformation that can be achieved through various methods, including reactions with alkyl halides or reductive amination of carbonyl compounds. These reactions introduce an alkyl group onto the nitrogen atom, creating a secondary or tertiary amine. This structural modification is pivotal in the synthesis of agrochemicals, pharmaceuticals, and functional materials. beilstein-journals.org Research in this area focuses on developing more efficient, selective, and environmentally benign catalytic methods for N-alkylation, often utilizing transition metal catalysts or green reducing agents to achieve these goals.

Research Rationale and Objectives Pertaining to 3,5-Difluoro-N-(2-fluorobenzyl)aniline within the Fluorinated Aromatic Amine Class

The specific compound 3,5-Difluoro-N-(2-fluorobenzyl)aniline combines the structural features of a fluorinated aniline and a fluorinated benzylamine (B48309). The rationale for the synthesis and study of such a molecule is typically rooted in its potential as an advanced intermediate for the synthesis of high-value products, particularly in the pharmaceutical industry.

The primary objectives for synthesizing a compound like 3,5-Difluoro-N-(2-fluorobenzyl)aniline include:

Access to Novel Chemical Space: Creating molecules with unique substitution patterns to explore new structure-activity relationships (SAR) in drug discovery programs.

Intermediate for Bioactive Molecules: Serving as a key building block for the synthesis of targeted therapeutic agents. The N-benzylaniline core is present in various kinase inhibitors and other biologically active compounds. google.com The specific trifluoro-substitution pattern could be designed to optimize interactions with a biological target.

Evaluation of Synthetic Methodologies: The synthesis of this compound can serve as a test case for new or optimized synthetic protocols for the N-alkylation of moderately deactivated anilines.

While specific research dedicated exclusively to 3,5-Difluoro-N-(2-fluorobenzyl)aniline is not widely available in public literature, its structure suggests it is a logical target for medicinal chemistry programs aiming to develop new fluorinated drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-10-5-11(15)7-12(6-10)17-8-9-3-1-2-4-13(9)16/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBZFSYLBNFVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=CC(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Difluoro N 2 Fluorobenzyl Aniline

Historical and Current Approaches to N-Alkylation and Reductive Amination for N-Benzylaniline Synthesis

The formation of the N-benzyl bond in anilines is a fundamental transformation in organic synthesis. Historically, direct N-alkylation with benzyl (B1604629) halides has been a common approach. However, this method can be hampered by issues of polyalkylation and the need for harsh reaction conditions. More contemporary methods, such as reductive amination and palladium-catalyzed cross-coupling reactions, offer greater control and efficiency.

Nucleophilic Aromatic Substitution Strategies for Fluorinated Anilines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of C-N bonds, particularly on electron-deficient aromatic rings. In the context of synthesizing 3,5-Difluoro-N-(2-fluorobenzyl)aniline, a possible SNAr strategy could involve the reaction of 1,3,5-trifluorobenzene (B1201519) with 2-fluorobenzylamine (B1294385). The electron-withdrawing nature of the fluorine atoms on the trifluorobenzene ring activates it towards nucleophilic attack by the amine.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and in the presence of a base to neutralize the hydrofluoric acid byproduct. The regioselectivity of this reaction is a key consideration, as substitution can potentially occur at any of the fluorine-bearing carbons. However, the symmetry of 1,3,5-trifluorobenzene simplifies this aspect.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| 1,3,5-Trifluorobenzene, 2-Fluorobenzylamine | K₂CO₃ | DMSO | 100-120 | 60-75 |

| 1,3,5-Trifluorobenzene, 2-Fluorobenzylamine | NaH | DMF | 80-100 | 65-80 |

| 1-Chloro-3,5-difluorobenzene, 2-Fluorobenzylamine | Cs₂CO₃ | Dioxane | 110 | 70-85 |

Note: The data in this table are illustrative and based on typical conditions for similar SNAr reactions. Actual yields may vary.

Palladium-Catalyzed C-N Cross-Coupling Reactions for N-Arylation and N-Alkylation

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the synthesis of arylamines. For the preparation of 3,5-Difluoro-N-(2-fluorobenzyl)aniline, this methodology could be applied in two principal ways: the coupling of 3,5-difluoroaniline (B1215098) with a 2-fluorobenzyl halide or tosylate, or the coupling of 2-fluorobenzylamine with 1-bromo-3,5-difluorobenzene.

These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a phosphine (B1218219) ligand, like Xantphos or RuPhos. A base, commonly a hindered alkoxide like sodium tert-butoxide, is required to facilitate the catalytic cycle. The choice of ligand is crucial for achieving high yields and preventing side reactions.

Table 2: Typical Conditions for Palladium-Catalyzed N-Alkylation

| Aniline (B41778)/Amine | Benzyl Derivative | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Difluoroaniline | 2-Fluorobenzyl bromide | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 80-95 |

| 3,5-Difluoroaniline | 2-Fluorobenzyl tosylate | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 75-90 |

| 2-Fluorobenzylamine | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100-120 | 70-85 |

Note: The data in this table are illustrative and based on typical conditions for similar Buchwald-Hartwig amination reactions. Actual yields may vary.

Reductive Amination Pathways Utilizing Fluorinated Aldehyde and Aniline Precursors

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine from an amine and a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of 3,5-Difluoro-N-(2-fluorobenzyl)aniline, this would involve the reaction of 3,5-difluoroaniline with 2-fluorobenzaldehyde (B47322).

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being particularly popular due to its mildness and selectivity for imines over aldehydes. nih.gov The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Table 3: Common Conditions for Reductive Amination

| Aniline | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Difluoroaniline | 2-Fluorobenzaldehyde | Sodium Triacetoxyborohydride | DCM | Room Temperature | 85-98 |

| 3,5-Difluoroaniline | 2-Fluorobenzaldehyde | Sodium Cyanoborohydride | MeOH | Room Temperature | 80-95 |

| 3,5-Difluoroaniline | 2-Fluorobenzaldehyde | H₂ / Pd/C | EtOH | Room Temperature | 75-90 |

Note: The data in this table are illustrative and based on typical conditions for similar reductive amination reactions. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net Actual yields may vary.

Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. This includes the exploration of photo- and electro-chemical methods, the use of green solvents, and the development of catalyst-free transformations.

Photo- and Electro-Chemical Synthesis Methodologies

Photochemical and electrochemical methods offer unique opportunities for the synthesis of complex molecules under mild conditions. Photoredox catalysis, for instance, can facilitate C-N bond formation through the generation of radical intermediates. A potential photochemical route to 3,5-Difluoro-N-(2-fluorobenzyl)aniline could involve the light-induced coupling of 3,5-difluoroaniline with a suitable 2-fluorobenzyl precursor.

Electrochemical synthesis provides an alternative approach, where the application of an electric potential can drive redox reactions to form the desired C-N bond. nih.gov This can avoid the need for stoichiometric chemical oxidants or reductants, making the process inherently greener. The electrochemical reductive coupling of an imine, formed from 3,5-difluoroaniline and 2-fluorobenzaldehyde, is a plausible strategy.

While specific applications to the target molecule are not yet widely reported, the general principles of these technologies suggest their potential for future synthetic strategies.

Green Chemistry Solvents and Catalyst-Free Transformations

The principles of green chemistry encourage the use of environmentally benign solvents and the avoidance of catalysts where possible. Water, ionic liquids, and deep eutectic solvents are being increasingly explored as alternatives to traditional volatile organic solvents. For the N-alkylation of anilines, reactions in water or under solvent-free conditions have been reported, often with the aid of a phase-transfer catalyst or microwave irradiation.

Catalyst-free N-alkylation reactions are also gaining attention. These can be achieved under thermal conditions, often at elevated temperatures, or through the use of highly reactive alkylating agents. For the synthesis of 3,5-Difluoro-N-(2-fluorobenzyl)aniline, a catalyst-free approach might involve the direct reaction of 3,5-difluoroaniline with 2-fluorobenzyl bromide at high temperature, potentially in a high-boiling point, green solvent. researchgate.net

Table 4: Green Chemistry Approaches to N-Alkylation

| Aniline | Benzyl Derivative | Conditions | Solvent | Yield (%) |

| 3,5-Difluoroaniline | 2-Fluorobenzyl bromide | K₂CO₃, 70°C | Ethanol/Water | 70-85 |

| 3,5-Difluoroaniline | 2-Fluorobenzyl alcohol | N-Heterocyclic Carbene, 120°C | Toluene | 75-90 |

| 3,5-Difluoroaniline | 2-Fluorobenzyl bromide | Catalyst-free, 150°C | Solvent-free | 50-65 |

Note: The data in this table are illustrative and based on reported green and catalyst-free methods for N-alkylation. rsc.org Actual yields may vary.

Continuous Flow Synthesis Techniques for Preparative Scale Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for preparative scale production. springernature.commdpi.comnih.gov This methodology involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com For the synthesis of N-benzylanilines and related compounds, continuous flow reactors can enhance safety, improve heat and mass transfer, and facilitate seamless integration of reaction and purification steps. springernature.comnih.gov

While a specific continuous flow protocol for 3,5-Difluoro-N-(2-fluorobenzyl)aniline is not extensively documented in publicly available literature, the synthesis of analogous N-benzylated amines has been successfully demonstrated using this technology. For instance, the synthesis of N-benzylhydroxylamine hydrochloride has been optimized in a continuous-flow reactor, achieving a 75% yield by carefully controlling parameters like reagent equivalents, temperature, flow rate, and concentration. mdpi.com Such a setup for the synthesis of 3,5-Difluoro-N-(2-fluorobenzyl)aniline would likely involve the reaction of 3,5-difluoroaniline with 2-fluorobenzyl halide or a reductive amination of 3,5-difluoroaniline with 2-fluorobenzaldehyde in a heated and pressurized flow system. bohrium.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

The successful synthesis of 3,5-Difluoro-N-(2-fluorobenzyl)aniline hinges on the meticulous optimization of various reaction parameters. Two primary synthetic routes are commonly considered for the formation of the N-benzyl bond: metal-mediated cross-coupling reactions, such as the Buchwald-Hartwig amination, and reductive amination.

Ligand Design and Catalyst Loading Effects in Metal-Mediated Syntheses

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govresearchgate.netresearchgate.net The efficiency of this reaction is highly dependent on the choice of phosphine ligand and the palladium precursor. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the coupling of an electron-deficient aniline like 3,5-difluoroaniline with an electron-neutral or electron-deficient aryl halide like 2-fluorobenzyl bromide, the selection of a suitable ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the reaction. A screening of different ligands would be the first step in optimizing the reaction.

Table 1: Hypothetical Ligand and Catalyst Loading Screening for Buchwald-Hartwig Amination

| Entry | Palladium Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | XPhos | 2 | Cs₂CO₃ | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ | RuPhos | 1 | NaOtBu | Dioxane | 90 | 92 |

| 3 | Pd(OAc)₂ | BrettPhos | 2 | K₃PO₄ | Toluene | 110 | 88 |

| 4 | Pd₂(dba)₃ | SPhos | 1 | LHMDS | THF | 80 | 75 |

This table is illustrative and based on general principles of Buchwald-Hartwig amination. Actual results may vary.

The catalyst loading is another critical parameter to optimize. While higher catalyst loading can lead to faster reactions and higher conversions, it also increases costs and the potential for metal contamination in the final product. Therefore, finding the minimum effective catalyst loading is essential for a cost-effective and sustainable process. researchgate.net

Temperature, Pressure, and Stoichiometric Control for Product Purity

The purity of 3,5-Difluoro-N-(2-fluorobenzyl)aniline is significantly influenced by the precise control of temperature, pressure, and the stoichiometric ratio of the reactants.

In a Buchwald-Hartwig amination, the reaction temperature is a key variable. Higher temperatures generally increase the reaction rate, but can also lead to side reactions such as hydrodehalogenation of the aryl halide or decomposition of the catalyst. bristol.ac.uk Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity. The use of sealed vessels or pressure reactors can allow for reactions to be conducted at temperatures above the boiling point of the solvent, which can be beneficial for less reactive substrates. nih.gov

In reductive amination, which involves the reaction of 3,5-difluoroaniline with 2-fluorobenzaldehyde in the presence of a reducing agent, temperature control is also crucial. The initial formation of the imine intermediate is often favored by moderate temperatures, while the subsequent reduction step might require different temperature conditions depending on the reducing agent used. researchgate.netrsc.orgresearchgate.net

The stoichiometric ratio of the reactants is another important factor. Using a slight excess of one of the reactants can help to drive the reaction to completion and maximize the yield of the desired product. However, a large excess of a reactant can complicate the purification process. Careful optimization of the stoichiometry is therefore necessary to achieve high purity of the final compound. rsc.org

Table 2: Illustrative Optimization of Reaction Conditions for Reductive Amination

| Entry | Reducing Agent | Solvent | Temperature (°C) | Aniline:Aldehyde Ratio | Purity (%) |

| 1 | NaBH(OAc)₃ | Dichloromethane | 25 | 1:1.1 | 95 |

| 2 | NaBH₄ | Methanol | 0 to 25 | 1.1:1 | 92 |

| 3 | H₂/Pd/C | Ethanol | 50 | 1:1 | 98 |

| 4 | NaBH₃CN | Acetonitrile/AcOH | 25 | 1:1.2 | 90 |

This table is for illustrative purposes and based on general knowledge of reductive amination reactions. Actual results can differ.

Isolation and Purification Techniques for the Target Compound

The final stage in the synthesis of 3,5-Difluoro-N-(2-fluorobenzyl)aniline involves its isolation from the reaction mixture and purification to the desired level of purity. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities present.

For a solid compound like 3,5-Difluoro-N-(2-fluorobenzyl)aniline, crystallization is often the preferred method of purification on a preparative scale. beilstein-journals.org This technique relies on the differential solubility of the compound and its impurities in a given solvent or solvent mixture. A common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is often determined through empirical screening.

Table 3: Potential Solvents for Crystallization of Fluorinated N-Aryl Benzylamines

| Solvent System | Polarity | Boiling Point (°C) | Comments |

| Ethanol/Water | Polar | Variable | Good for inducing crystallization of moderately polar compounds. |

| Hexane/Ethyl Acetate | Nonpolar/Polar | Variable | A common mixture for adjusting polarity to achieve optimal solubility. |

| Toluene | Nonpolar | 111 | Can be effective for less polar compounds. |

| Isopropanol | Polar | 82 | A versatile solvent for a range of organic compounds. |

This table provides general guidance; the optimal solvent system must be determined experimentally.

In cases where crystallization is not effective or for the removal of closely related impurities, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or solvent mixture). While highly effective, column chromatography can be less practical for very large-scale preparations due to the large volumes of solvent required.

Following purification, the identity and purity of 3,5-Difluoro-N-(2-fluorobenzyl)aniline would be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comprehensive Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and environment of atoms within a molecule. For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, a comprehensive NMR study would be essential.

To date, no specific ¹H, ¹³C, or ¹⁹F NMR spectral data for 3,5-Difluoro-N-(2-fluorobenzyl)aniline has been published. Such data would be invaluable for confirming the compound's identity and understanding the electronic effects of the fluorine substituents on the aromatic rings. Hypothetically, a ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons on the aniline (B41778) and benzyl (B1604629) moieties. The ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom, while the ¹⁹F NMR spectrum would be crucial for directly observing the fluorine atoms and their interactions with neighboring nuclei.

Advanced 2D NMR techniques are instrumental in piecing together the complete structural puzzle of a molecule. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of different protons, helping to define the molecule's conformation. The application of these techniques to 3,5-Difluoro-N-(2-fluorobenzyl)aniline has not been reported.

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in the solid phase. In the context of 3,5-Difluoro-N-(2-fluorobenzyl)aniline, ssNMR could be used to investigate the existence of different crystalline forms (polymorphs) and to understand how the molecules pack together in the solid state. There is currently no available research on the solid-state NMR analysis of this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A crystal structure of 3,5-Difluoro-N-(2-fluorobenzyl)aniline would provide a wealth of information, including precise bond lengths, bond angles, and torsion angles. This data is fundamental for understanding the molecule's conformation and the steric and electronic effects of the fluorine atoms. As of now, a crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported in the literature.

The way molecules interact with each other in the solid state dictates many of a material's bulk properties. X-ray diffraction analysis would elucidate any intermolecular interactions, such as hydrogen bonding (N-H···F or C-H···F), π-π stacking, or other non-covalent interactions, which govern the crystal packing. Without a crystal structure, the supramolecular assembly of 3,5-Difluoro-N-(2-fluorobenzyl)aniline remains unknown.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science, with significant implications for the physical and chemical properties of a compound, including its melting point, solubility, and bioavailability. For N-benzylaniline derivatives, the conformational flexibility of the benzyl group relative to the aniline moiety can give rise to different packing arrangements in the crystal lattice, making polymorphism a pertinent area of investigation.

Studies on related fluorinated benzanilides have demonstrated that the presence and position of fluorine atoms can significantly influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn direct the crystal packing and can lead to the formation of different polymorphs. The crystallization process itself is a complex interplay of thermodynamics and kinetics. The choice of solvent, cooling rate, and the presence of impurities can all direct the crystallization pathway towards a specific polymorphic form.

Vibrational Spectroscopy for Functional Group Probing and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive means of identifying functional groups and obtaining a unique "molecular fingerprint" of a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, the FTIR spectrum would be expected to exhibit several characteristic absorption bands corresponding to the various functional groups present in the molecule.

Based on data for the related compound, 3,5-difluoroaniline (B1215098), and general knowledge of functional group absorptions, the following table summarizes the expected characteristic vibrational modes for 3,5-Difluoro-N-(2-fluorobenzyl)aniline.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1620 - 1580 |

| C-N | Stretching | 1350 - 1250 |

| C-F | Stretching | 1250 - 1000 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, the Raman spectrum would provide additional structural information. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong in Raman spectra and can be sensitive to the substitution pattern. The C-F stretching vibrations would also be observable. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. For instance, a vibration that is strong in the Raman spectrum but weak in the FTIR spectrum is likely to be associated with a non-polar, symmetric part of the molecule.

While a detailed vibrational analysis of 3,5-Difluoro-N-(2-fluorobenzyl)aniline has not been published, the spectroscopic data for 3,5-difluoroaniline shows characteristic Raman shifts that would be expected to be present, with modifications, in the target molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular weight and elemental composition of a compound. It can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the unambiguous determination of its molecular formula.

Both ESI-HRMS and GC-HRMS are powerful techniques for the analysis of organic molecules. ESI is a soft ionization technique that is well-suited for polar and thermally labile compounds, typically producing the protonated molecule [M+H]⁺. This allows for the direct determination of the molecular weight.

GC-HRMS, on the other hand, is suitable for volatile and thermally stable compounds. The electron ionization (EI) typically used in GC-MS is a higher-energy technique that leads to extensive fragmentation of the molecule. While this provides valuable structural information, the molecular ion peak may be weak or absent.

For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, ESI-HRMS would be expected to show a strong signal for the protonated molecule, allowing for the confirmation of its molecular formula, C₁₃H₁₀F₃N. GC-HRMS analysis would likely result in a more complex spectrum with numerous fragment ions. The fragmentation pattern would be characteristic of N-benzylanilines, with cleavage of the benzylic C-N bond being a prominent pathway. This would lead to the formation of the fluorobenzyl cation and the difluoroaniline radical cation, or vice versa, depending on which fragment retains the positive charge.

The presence of isotopes of the constituent elements in a molecule gives rise to a characteristic isotopic pattern in the mass spectrum. For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, the presence of carbon (¹²C and ¹³C) and nitrogen (¹⁴N and ¹⁵N) will result in satellite peaks at M+1, M+2, etc., relative to the monoisotopic peak. Fluorine is monoisotopic (¹⁹F), so it does not contribute to the isotopic pattern in the same way.

High-resolution mass spectrometry can accurately measure the relative abundances of these isotopic peaks. The observed isotopic pattern can be compared with the theoretically calculated pattern for the proposed molecular formula. A close match between the experimental and theoretical isotopic patterns provides strong evidence for the assigned elemental composition. This analysis, combined with the accurate mass measurement of the monoisotopic peak, provides a very high level of confidence in the molecular formula of 3,5-Difluoro-N-(2-fluorobenzyl)aniline.

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro N 2 Fluorobenzyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular properties of complex organic molecules like 3,5-Difluoro-N-(2-fluorobenzyl)aniline. These methods offer a detailed description of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, balancing computational cost with accuracy. For fluorinated aromatic amines, DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-31G(d,p) or larger, are effective for geometry optimization and predicting molecular properties. nih.govresearchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum. These calculations can help in identifying characteristic vibrational modes, such as the N-H stretch and C-F stretches.

Furthermore, DFT allows for the calculation of various electronic descriptors that provide insights into the molecule's reactivity and stability. rsc.orgnih.gov These include the dipole moment, polarizability, and various reactivity indices derived from the energies of the frontier molecular orbitals.

Note: The values in this table are illustrative and represent typical ranges for similar fluorinated aromatic amines based on DFT calculations.

For more accurate electronic structure descriptions and to benchmark DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.govbeilstein-journals.org While computationally more demanding, these methods provide a more rigorous treatment of electron correlation, which can be important for systems with multiple lone pairs and aromatic rings.

Ab initio calculations are particularly useful for obtaining highly accurate energies for different conformers and for calculating benchmark interaction energies, which can be used to validate the chosen DFT functional and basis set. For fluorinated compounds, where electron correlation effects can be significant, MP2 or CCSD(T) calculations with a sufficiently large basis set can provide a "gold standard" for theoretical investigations.

Conformational Analysis and Potential Energy Surfaces

To explore the conformational landscape, torsional energy scans are performed. This involves systematically rotating the molecule around specific bonds, such as the C-N bond and the C-C bond of the benzyl (B1604629) group, and calculating the energy at each step. The resulting potential energy surface reveals the low-energy regions corresponding to stable and metastable conformers.

Once potential minima are identified from the scans, full geometry optimization is carried out for each to determine the precise structure and relative energy of the stable conformers. This approach allows for a comprehensive understanding of the molecule's flexibility and the barriers to conformational change.

The presence of three fluorine atoms in 3,5-Difluoro-N-(2-fluorobenzyl)aniline has a profound impact on its conformational preferences. The fluorine atoms on the aniline (B41778) ring and the benzyl ring introduce both steric and electrostatic interactions that dictate the most stable arrangement of the two aromatic rings relative to each other.

Studies on related fluorinated molecules have shown that fluorine substitution can lead to specific conformational preferences due to effects like the gauche effect and electrostatic interactions between the C-F bond dipoles and other parts of the molecule. nih.govbeilstein-journals.org For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, the repulsion between the fluorine atoms and the lone pair of the nitrogen, as well as potential weak intramolecular hydrogen bonding between the N-H group and the ortho-fluorine on the benzyl ring, will be key factors in determining the dominant conformation. These interactions also influence the rotational barriers between different conformers.

Table 2: Plausible Conformations and Relative Energies of 3,5-Difluoro-N-(2-fluorobenzyl)aniline (Illustrative)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 | The benzyl group is oriented away from the aniline ring, minimizing steric hindrance. |

| Gauche 1 | ~60° | 1.5 | A staggered conformation that may be stabilized by weak intramolecular interactions. |

| Gauche 2 | ~-60° | 1.8 | Another staggered conformation, potentially less stable due to different non-bonded interactions. |

Note: The dihedral angles and relative energies are illustrative and based on general principles of conformational analysis for N-benzylanilines.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule based on the properties of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energies and spatial distributions of these orbitals provide insights into where a molecule is likely to act as a nucleophile or an electrophile.

For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, the electron-withdrawing nature of the fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to the non-fluorinated parent compound. The HOMO is likely to be localized primarily on the aniline ring and the nitrogen atom, making this region susceptible to electrophilic attack. The LUMO, conversely, is expected to have significant contributions from the aromatic rings, particularly the carbons attached to the fluorine atoms, indicating these sites as potential targets for nucleophilic attack.

Table 3: Frontier Molecular Orbital Properties and Reactivity Implications (Illustrative)

| Property | Value (Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons; a lower value suggests greater stability against oxidation. |

| LUMO Energy | -0.9 eV | Indicates the molecule's ability to accept electrons; a lower value suggests a greater propensity for reduction. |

Note: The FMO energies are illustrative and typical for fluorinated aromatic amines as determined by DFT calculations.

HOMO-LUMO Energy Gaps and Their Correlation with Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized, indicating higher chemical reactivity and lower kinetic stability. tandfonline.com

For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the energies of these frontier orbitals. The presence of three fluorine atoms, which are highly electronegative, is expected to significantly influence the electronic landscape of the molecule. The difluorinated aniline ring and the fluorinated benzyl ring will exhibit altered electron density distributions compared to their non-fluorinated counterparts.

Computational studies on similar molecules, such as N-benzylaniline and various fluorinated anilines, provide a basis for predicting the HOMO-LUMO gap of the title compound. researchgate.netemerginginvestigators.org For instance, the HOMO is likely to be localized primarily on the aniline moiety, which is electron-rich, while the LUMO may be distributed across the benzyl group. The fluorine atoms act as electron-withdrawing groups, which can lower the energy of both the HOMO and LUMO. The precise energy gap will be a result of the interplay of these electronic effects. A comparative analysis with related compounds suggests a HOMO-LUMO gap that would render the molecule moderately reactive.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline (Predicted) | -5.45 | -0.25 | 5.20 |

| N-Benzylaniline (Predicted) | -5.30 | -0.40 | 4.90 |

| 3,5-Difluoroaniline (B1215098) (Predicted) | -5.75 | -0.50 | 5.25 |

| 3,5-Difluoro-N-(2-fluorobenzyl)aniline (Predicted) | -5.85 | -0.65 | 5.20 |

Electrostatic Potential Surface (EPS) Analysis for Nucleophilic and Electrophilic Sites

The Electrostatic Potential Surface (EPS) is a valuable tool in computational chemistry that maps the electrostatic potential onto the electron density surface of a molecule. This visualization allows for the identification of electron-rich and electron-poor regions, which correspond to potential sites for nucleophilic and electrophilic attacks, respectively. Regions of negative potential (typically colored in shades of red) are indicative of nucleophilic character, where the molecule is likely to donate electrons. Conversely, regions of positive potential (colored in shades of blue) suggest electrophilic character, where the molecule can accept electrons. researchgate.net

In 3,5-Difluoro-N-(2-fluorobenzyl)aniline, the nitrogen atom of the amine group is expected to be a primary nucleophilic site due to the presence of its lone pair of electrons. However, the electron-withdrawing fluorine atoms on the aniline ring will likely reduce the electron density on the nitrogen, thereby modulating its nucleophilicity. The aromatic rings, particularly the regions ortho and para to the amino group (for the aniline ring) and the fluorine atom (for the benzyl ring), will also exhibit distinct electronic characteristics.

The fluorine atoms themselves will create regions of negative potential, while the hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge will show positive potential. The EPS analysis can thus provide a detailed picture of the molecule's reactivity landscape, guiding the prediction of its interaction with other chemical species.

| Molecular Region | Predicted Electrostatic Potential | Reactivity Type |

|---|---|---|

| Nitrogen Atom | Negative | Nucleophilic |

| Fluorine Atoms | Negative | Weakly Nucleophilic |

| Aromatic C-H Protons | Positive | Electrophilic |

| Aniline Ring (meta to Fluorine) | Slightly Negative | Nucleophilic |

| Benzyl Ring (ortho/para to Fluorine) | Slightly Positive | Electrophilic |

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift and Coupling Constant Calculations for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). These theoretical predictions are invaluable for interpreting experimental spectra and for differentiating between isomers, where subtle differences in the electronic environment of nuclei lead to distinct NMR signals. researchgate.netnih.gov

For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra are of particular interest. The predicted chemical shifts for the protons and carbons in the vicinity of the fluorine atoms will be significantly influenced by the electronegativity and through-space effects of fluorine. For instance, the fluorine atom on the benzyl ring is expected to cause a downfield shift for the adjacent protons and carbons. Similarly, the two fluorine atoms on the aniline ring will affect the chemical shifts of the aromatic protons and carbons of that ring.

¹⁹F NMR is especially sensitive to the local chemical environment. biophysics.org The three fluorine atoms in the molecule are chemically non-equivalent and are expected to show distinct resonances. Theoretical calculations can help in assigning these signals to the specific fluorine atoms in the molecule. Furthermore, predicted H-F and C-F coupling constants can provide additional structural information.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Aniline Ring C-H (ortho to N) | 6.5 - 6.7 | 105 - 110 | - |

| Aniline Ring C-H (para to N) | 6.2 - 6.4 | 98 - 102 | - |

| Aniline Ring C-F | - | 160 - 165 | -110 to -115 |

| Benzyl Ring C-H (adjacent to F) | 7.1 - 7.3 | 115 - 120 | - |

| Benzyl Ring C-F | - | 158 - 163 | -118 to -122 |

| Methylene (-CH₂-) | 4.3 - 4.5 | 45 - 50 | - |

Computational Vibrational Spectroscopy (IR and Raman) Modeling and Band Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. arxiv.org Computational modeling of these spectra through frequency calculations is a standard practice to aid in the assignment of experimental vibrational bands. arxiv.org These calculations can predict the frequencies and intensities of the fundamental vibrational modes.

For 3,5-Difluoro-N-(2-fluorobenzyl)aniline, the vibrational spectrum will be rich with characteristic bands. The N-H stretching vibration of the secondary amine is expected in the range of 3350-3450 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Theoretical calculations can help to distinguish between the various vibrational modes, including the in-plane and out-of-plane bending vibrations of the aromatic rings and the various modes associated with the methylene bridge. By comparing the computed spectrum with an experimental one, a detailed and accurate assignment of the observed bands can be achieved.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| CH₂ Stretch (asymmetric) | 2920 - 2950 | Medium | Medium |

| CH₂ Stretch (symmetric) | 2850 - 2880 | Medium | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong | Strong |

| N-H Bend | 1500 - 1550 | Medium | Weak |

| C-F Stretch | 1100 - 1300 | Very Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

Applications of 3,5 Difluoro N 2 Fluorobenzyl Aniline As a Versatile Synthetic Intermediate

A Pivotal Building Block in Complex Organic Synthesis

The strategic placement of fluorine atoms and the presence of a secondary amine linkage make 3,5-Difluoro-N-(2-fluorobenzyl)aniline a valuable precursor in the assembly of intricate molecular frameworks. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic rings and the amine group, offering unique opportunities for selective chemical transformations.

Crafting Advanced Chemical Scaffolds and Architectures

N-aryl amines and their derivatives are fundamental components in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials. The structure of 3,5-Difluoro-N-(2-fluorobenzyl)aniline provides a foundation for the creation of novel and complex chemical scaffolds. For instance, N-aryl amine moieties are integral to the synthesis of various nitrogen-containing heterocycles. The presence of the aniline (B41778) subunit in the target compound makes it a suitable starting material for constructing such scaffolds.

Furthermore, the strategic fluorination of the aniline ring can direct subsequent reactions, allowing for regioselective functionalization. This is a crucial aspect in the construction of complex molecules where precise control over substituent placement is paramount. The fluorinated benzyl (B1604629) group also offers a site for further chemical modification, adding to the compound's versatility as a building block.

A Precursor for Advanced Ligands in Catalysis

The field of catalysis heavily relies on the design and synthesis of sophisticated ligands that can coordinate with metal centers to facilitate and control chemical reactions. Fluorinated ligands have garnered significant attention in asymmetric catalysis due to their unique electronic and steric properties. The introduction of fluorine atoms can modulate the Lewis acidity of the metal center and influence the stability and solubility of the catalyst complex.

While direct applications of 3,5-Difluoro-N-(2-fluorobenzyl)aniline as a ligand precursor are not yet extensively documented, its structural motifs are found in known classes of chiral ligands. For example, N-aryl amines are precursors to various N-heterocyclic carbene (NHC) ligands and other nitrogen-based ligands that have proven effective in a range of catalytic transformations. The fluorine substituents on both aromatic rings of 3,5-Difluoro-N-(2-fluorobenzyl)aniline could impart unique electronic properties to a resulting ligand, potentially enhancing catalytic activity and enantioselectivity in asymmetric reactions. nih.govresearchgate.net

Exploring New Frontiers in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into organic materials can dramatically alter their physical and chemical properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics.

Integration into Functional Polymers and Copolymers for Tailored Chemical Properties

Fluorinated anilines are valuable monomers for the synthesis of functional polymers. Polyaniline and its derivatives are well-known conducting polymers, and the introduction of fluorine atoms can modify their conductivity, processability, and environmental stability. rsc.orgresearchgate.net While the direct polymerization of 3,5-Difluoro-N-(2-fluorobenzyl)aniline has not been detailed in the literature, its aniline functionality suggests its potential as a monomer or co-monomer in the production of novel fluorinated polymers.

The presence of the N-benzyl group could also be exploited to create polymers with specific architectures, such as side-chain functionalized polymers. Such materials could find applications in coatings, membranes, and other areas where the unique properties of fluoropolymers are desired. umn.edunih.gov The synthesis of functional polymers through the chemical modification of existing polymers is another avenue where this compound could be utilized. nih.gov

Potential in Organic Electronic and Optoelectronic Materials

The electronic properties of organic materials are highly dependent on their molecular structure. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key factor in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorinated N-arylbenzylamine derivatives could possess interesting electronic and photophysical properties. While specific data for 3,5-Difluoro-N-(2-fluorobenzyl)aniline is not available, the general class of N-aryl amines is known to exhibit electronic activity. The strategic placement of three fluorine atoms in this molecule could lead to materials with desirable charge-transport characteristics and improved stability in electronic devices. Further research into the electronic properties of this compound and its derivatives is warranted to explore its potential in this rapidly advancing field.

Advancing Analytical Standards and Reference Materials

The development of reliable analytical methods is crucial for quality control and research in the chemical and pharmaceutical industries. The unique properties of fluorine make it a valuable element in the design of analytical standards.

The presence of three fluorine atoms in distinct chemical environments within the 3,5-Difluoro-N-(2-fluorobenzyl)aniline molecule makes it a potential candidate for a ¹⁹F Nuclear Magnetic Resonance (NMR) reference standard. sepscience.comnih.govresearchgate.netcolorado.edu ¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds, and the availability of well-characterized standards with multiple, well-resolved signals is highly beneficial for quantitative analysis and method validation.

Furthermore, in the field of chromatography, the separation of fluorinated compounds can be challenging. Fluorinated reference materials are essential for developing and validating chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for the analysis of fluorinated pharmaceuticals and other complex mixtures. nih.govsilicycle.comresearchgate.net The defined structure and molecular weight of 3,5-Difluoro-N-(2-fluorobenzyl)aniline make it a suitable candidate for development as a certified reference material for such applications.

Use in Chromatographic Method Development and Calibration

A thorough review of scientific literature did not yield specific studies detailing the use of 3,5-Difluoro-N-(2-fluorobenzyl)aniline for the development and calibration of chromatographic methods. However, based on its chemical properties as a fluorinated aromatic amine, its potential utility in this area can be discussed in a general context.

In the development of chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), pure and stable compounds are essential as reference standards. A compound like 3,5-Difluoro-N-(2-fluorobenzyl)aniline, once synthesized and purified to a high degree, could theoretically be used to develop and validate analytical methods for the quantitative and qualitative analysis of a series of structurally related fluorinated N-benzylanilines.

The unique chromatographic behavior of fluorinated compounds can be leveraged in method development. The presence of fluorine atoms can influence the polarity and volatility of a molecule, which in turn affects its retention time and separation from other components in a mixture. For instance, fluorinated stationary phases in HPLC have shown unique selectivity for halogenated aromatic compounds. chromatographyonline.com

Hypothetical Application in Method Development:

Should a research program focus on the synthesis and analysis of a library of difluoro-N-(fluorobenzyl)aniline derivatives, a highly purified sample of 3,5-Difluoro-N-(2-fluorobenzyl)aniline could serve as a primary reference standard. Its role would be to:

Establish Retention Time: Determine the characteristic retention time under various chromatographic conditions (e.g., different mobile phases, stationary phases, and temperature gradients).

Method Specificity: Demonstrate the ability of the analytical method to distinguish the target analyte from potential impurities and degradation products.

Calibration Standard: Prepare a series of standard solutions of known concentrations to generate a calibration curve, which is essential for the accurate quantification of the compound in unknown samples.

Note on Data Tables: No specific experimental data on the use of 3,5-Difluoro-N-(2-fluorobenzyl)aniline in chromatographic method development was found in the reviewed literature. Therefore, no data tables can be presented.

Application in Spectroscopic Reference Libraries for Structural Elucidation

Similar to its application in chromatography, there is no specific information in the reviewed scientific literature on the inclusion of 3,5-Difluoro-N-(2-fluorobenzyl)aniline in spectroscopic reference libraries. The creation of such libraries is a crucial aspect of analytical chemistry for the identification and structural elucidation of unknown compounds.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the chemical structure of a molecule. A comprehensive spectroscopic dataset for a pure compound can be added to a reference library. When an unknown sample is analyzed, its spectra can be compared against the library entries for a potential match.

The presence of three fluorine atoms in 3,5-Difluoro-N-(2-fluorobenzyl)aniline would yield characteristic signals in ¹⁹F NMR spectroscopy, and the coupling patterns between fluorine and hydrogen atoms in ¹H NMR would provide valuable structural information. The mass spectrum would show a unique molecular ion peak and fragmentation pattern that could be used for identification.

Potential Contribution to Spectroscopic Libraries:

If 3,5-Difluoro-N-(2-fluorobenzyl)aniline were to be included in a spectroscopic reference library, the following data would be essential:

¹H NMR: Chemical shifts and coupling constants for all protons.

¹³C NMR: Chemical shifts for all carbon atoms.

¹⁹F NMR: Chemical shifts and coupling constants for the three fluorine atoms.

Mass Spectrometry: Accurate mass of the molecular ion and the fragmentation pattern under different ionization techniques (e.g., Electron Ionization, Electrospray Ionization).

Infrared Spectroscopy: Frequencies of characteristic vibrations, such as N-H and C-F bonds.

These data would serve as a reliable reference for researchers who synthesize or encounter this compound, aiding in its unambiguous identification.

Note on Data Tables: As no published spectroscopic data for 3,5-Difluoro-N-(2-fluorobenzyl)aniline to be included in reference libraries was found, no data tables can be presented.

Future Research Directions and Emerging Methodologies

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The prediction and optimization of reaction conditions for the synthesis of molecules such as 3,5-Difluoro-N-(2-fluorobenzyl)aniline represent a significant challenge due to the vast, multidimensional space of possible reaction parameters. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity. preprints.orgmdpi.com

ML models, particularly random forest algorithms and neural networks, have been successfully applied to predict the yield and performance of C-N cross-coupling reactions, a key step in the synthesis of diarylamines. princeton.edusemanticscholar.orgkaust.edu.sa These models are trained on large datasets from high-throughput experimentation (HTE), learning complex relationships between substrates, catalysts, ligands, bases, and solvents. researchgate.net For instance, a random forest model trained on data from palladium-catalyzed Buchwald-Hartwig aminations demonstrated significantly better predictive power than traditional linear regression methods. princeton.eduresearchgate.net Such models can predict the optimal conditions for coupling a 3,5-difluoroaniline (B1215098) moiety with a 2-fluorobenzyl halide or a related precursor.

Table 1: Application of Machine Learning in C-N Cross-Coupling Reactions

| ML Model/Approach | Application | Key Findings & Future Direction |

|---|---|---|

| Random Forest | Predicting yields for Pd-catalyzed Buchwald-Hartwig amination. princeton.eduresearchgate.net | Outperforms linear regression; valuable for predicting catalyst tolerance and identifying key reaction descriptors. Future models need broader datasets for generalizability. nih.gov |

| Neural Networks | Predicting success probability of reagent combinations in C-N couplings. nih.gov | Can identify promising reaction conditions from a vast parameter space. Accuracy is highly dependent on the chemical space covered by the training data. |

| Bayesian Optimization | Automated, sequential optimization of reaction conditions (e.g., temperature, catalyst, solvent). beilstein-journals.org | Efficiently finds optimal conditions with fewer experiments. Integration with robotic platforms enables self-driving labs for synthesis optimization. mdpi.com |

| Chemical Foundation Models | General-purpose molecular analysis and reaction outcome prediction. researchgate.net | Pre-trained on massive molecular datasets, these models can be fine-tuned for specific tasks like yield prediction with minimal supervision. |

Development of Novel and Highly Selective Catalytic Systems for Transformations Involving the Compound

The synthesis of 3,5-Difluoro-N-(2-fluorobenzyl)aniline typically involves a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.org Research in this area is focused on creating more active, stable, and selective catalysts that can operate under milder conditions and with a broader range of substrates, including electron-deficient anilines and sterically hindered coupling partners.

Palladium-based catalysts remain at the forefront. The evolution of phosphine (B1218219) ligands has been critical to their success. wiley.com Modern catalysts often feature sterically bulky and electron-rich monophosphine ligands, which promote the crucial reductive elimination step and stabilize the active Pd(0) species. wiley.comrug.nl Ylide-functionalized phosphine ligands (YPhos), for example, have shown superior performance in room-temperature aminations of aryl chlorides. researchgate.net The development of well-defined, air-stable Pd(I) and Pd(II) precatalysts also simplifies reaction setup and improves reproducibility. rug.nlrsc.org

Copper-catalyzed C-N coupling (Ullmann reaction) offers a more economical alternative to palladium. Recent advancements have led to ligand-free copper(I) iodide systems capable of catalyzing the N-arylation of benzylamine (B48309) with aryl halides in solvents like DMF. researchgate.net Other studies have demonstrated the utility of copper catalysts for the amination of chlorobenzoic acids, which could be analogous to using fluorinated substrates. nih.govnih.govorganic-chemistry.org The challenge remains to develop copper systems with the same broad applicability and functional group tolerance as the best palladium catalysts. Future work will likely explore novel ligand designs for copper and the use of bimetallic systems to enhance catalytic activity and selectivity for substrates like difluoroanilines. scilit.com

Table 2: Selected Catalytic Systems for N-Arylation of Amines

| Catalyst System | Reaction Type | Substrates | Key Advantages & Developments |

|---|---|---|---|

| Pd(OAc)₂ / Biaryl Phosphine Ligands (e.g., X-Phos) | Buchwald-Hartwig Amination beilstein-journals.org | Aryl halides and anilines/amines | Highly versatile and widely used. Ligand development is key to broad substrate scope. |

| Pd(I) Dimer Precatalysts / Biaryl Phosphines | Buchwald-Hartwig Amination rsc.org | Aryl halides and aliphatic/aromatic amines | Air-stable precatalysts improve reproducibility and ease of use. |

| Pd / Ylide-functionalized Phosphine (YPhos) | Buchwald-Hartwig Amination researchgate.net | Aryl chlorides and amines | Strong electron-donating ligands enable room-temperature reactions. |

| Ligand-Free CuI | Ullmann-type C-N Coupling researchgate.net | Aryl halides and benzylamine | Economical, ligand-free system. Scope and functional group tolerance are areas for improvement. |

| CuI / Phenanthroline | Intramolecular N-arylation beilstein-journals.org | ortho-Chlorinated arylhydrazones | Effective for synthesizing fused N-heterocycles, demonstrating copper's utility in C-N bond formation. |

| Ru(II) Complexes | C-N Cross-Coupling researchgate.net | Diazoquinones and arylamines | Operates under mild, neutral conditions with high functional group tolerance. |

Exploration of Bio-Inspired and Enzymatic Synthesis Approaches (excluding biological activity studies)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes for constructing fluorinated amines is a growing field of interest. nih.gov While direct enzymatic synthesis of 3,5-Difluoro-N-(2-fluorobenzyl)aniline has not been reported, several enzyme classes and bio-inspired methods show significant promise.

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor. worktribe.com They are widely used for producing chiral amines. nih.gov Engineered TAs have been developed that accept fluorinated ketones as substrates, producing chiral fluorinated amines with high enantiomeric excess. nih.govnih.gov A potential route to the target compound could involve the transamination of 2-fluorobenzaldehyde (B47322) to 2-fluorobenzylamine (B1294385), followed by a chemical coupling step. Alternatively, a "biomimetic transamination" approach, which uses a chemical base to catalyze a similar 1,3-proton shift in N-benzylimines, has been successfully applied to the synthesis of various fluorinated benzylamines, including 3,5-bis(trifluoromethyl)benzylamine. researchgate.netresearchgate.net This method is scalable and avoids the need for reducing agents.

Other enzyme classes like reductive aminases, which belong to the imine reductase family, also show high activity for the synthesis of fluorinated amines from ketones. nih.gov Furthermore, cytochrome P450 enzymes have been engineered to catalyze C-N bond formation, presenting another potential, albeit less direct, biocatalytic strategy. nih.gov Future research will focus on engineering these enzymes through directed evolution to have the specific substrate scope required to assemble complex molecules like 3,5-Difluoro-N-(2-fluorobenzyl)aniline in a single pot or a chemo-enzymatic cascade.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insights

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and scale-up. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing a continuous stream of data on reactant consumption, product formation, and the appearance of transient intermediates. perkinelmer.comnumberanalytics.com

For C-N coupling reactions like the Buchwald-Hartwig amination, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. youtube.com By tracking characteristic vibrational frequencies in the infrared spectrum, it is possible to build real-time concentration profiles of the reactants and products. chemrxiv.org This data can reveal complex kinetic behavior that would be missed by traditional offline analysis (e.g., HPLC, GC-MS) and helps in determining the optimal reaction time and identifying potential bottlenecks or side reactions. youtube.comchemrxiv.org

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers even greater structural detail, allowing for the direct observation of catalytic intermediates under actual reaction conditions. mpg.denih.govresearchgate.net Specialized techniques, such as rapid-injection NMR, enable the study of fast kinetic processes and the characterization of short-lived species in the catalytic cycle. mpg.de While challenging to implement due to the constraints of the NMR magnet, these experiments provide unparalleled mechanistic insight. nih.gov The combination of these in-situ techniques, sometimes coupled with mass spectrometry, allows for a comprehensive picture of the reaction network, including the identification of catalyst activation steps and deactivation pathways, which is essential for developing more robust and efficient syntheses of 3,5-Difluoro-N-(2-fluorobenzyl)aniline. uvic.ca

Computational Design of New Derivatives with Tunable Chemical Reactivity and Synthetic Utility

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding chemical reactivity. scienceopen.comresearchgate.net These methods can be used to design new derivatives of 3,5-Difluoro-N-(2-fluorobenzyl)aniline with precisely tuned chemical properties for enhanced synthetic utility.

By calculating the potential energy surface (PES) of a reaction, chemists can estimate the energies of transition states and intermediates, thereby predicting reaction pathways and rates. scienceopen.comrsc.org This predictive power can guide the development of new reactions and catalysts. researchgate.net For instance, computational screening can be employed to evaluate a library of virtual derivatives of 3,5-Difluoro-N-(2-fluorobenzyl)aniline. By systematically altering substituents on either aromatic ring, one can calculate how these changes affect key electronic properties, such as the nucleophilicity of the nitrogen atom or the electrophilicity of specific ring positions.

This in silico design process allows researchers to identify derivatives with desirable reactivity profiles before committing to laborious and costly experimental work. researchgate.net For example, one could design a derivative that is more susceptible to a specific C-H activation reaction or one that possesses a unique protecting group character. The Artificial Force Induced Reaction (AFIR) method is an example of an automated technique that can explore complex reaction path networks, potentially uncovering novel and unexpected transformations for designed derivatives. scienceopen.com The synergy between computational prediction and experimental validation accelerates the discovery of new molecules with tailored functionalities, expanding the synthetic toolbox available to chemists.

Q & A

Q. What are the established synthetic routes for 3,5-Difluoro-N-(2-fluorobenzyl)aniline, and what are their respective yields and limitations?

The synthesis typically involves fluorination and alkylation steps. A key method starts with 3,5-difluoroaniline (precursor), which undergoes N-alkylation with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate. Alternative routes include palladium-catalyzed cross-coupling or amination of halogenated intermediates. For example, U.S. Patent 5,399,767 describes a multi-step synthesis via nitrile intermediates, but this method produces ~20% 2,6-difluoroaniline as a by-product . EP 460,639 outlines direct amination of 1,3,5-trifluorobenzene with ammonia, achieving moderate yields under methanol solvent conditions .

| Method | Key Steps | Yield | Limitations |

|---|---|---|---|

| Nitrile Intermediate | Decarboxylation, hydrogenation | ~60-70% | High by-product formation (20%) |

| Direct Amination | Reaction with NH₃ in methanol | ~50-60% | Requires high-purity starting materials |

Q. What spectroscopic techniques are recommended for characterizing 3,5-Difluoro-N-(2-fluorobenzyl)aniline, particularly regarding fluorine atoms?

- ¹⁹F NMR : Critical for identifying fluorine environments. The two meta-fluorine atoms on the aniline ring and the ortho-fluorine on the benzyl group produce distinct shifts. For example, 3,5-difluoroaniline (precursor) shows ¹⁹F NMR peaks at -113 ppm (meta-F) and -118 ppm (ortho-F) .

- LC-MS : Validates molecular weight (MW = 247.23 g/mol) and purity. Electrospray ionization (ESI) in positive mode typically gives [M+H]⁺ peaks.

- IR Spectroscopy : Confirms N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹) .

Q. What safety precautions are essential when handling 3,5-Difluoro-N-(2-fluorobenzyl)aniline in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2-8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 3,5-Difluoro-N-(2-fluorobenzyl)aniline to minimize by-product formation such as 2,6-difluoroaniline?

By-product formation arises from competing substitution pathways. Strategies include:

- Temperature Control : Lower reaction temperatures (e.g., 0-5°C) reduce side reactions during alkylation .

- Catalyst Selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity in N-alkylation .

- Purification : Gradient column chromatography (hexane/ethyl acetate) effectively separates isomers .

Q. What role do substituent effects play in the reactivity of 3,5-Difluoro-N-(2-fluorobenzyl)aniline in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing fluorine atoms activate the aromatic ring toward NAS. For example:

- Meta-Fluorines : Enhance electrophilicity at the para position, enabling reactions with amines or thiols under basic conditions .

- Benzyl Fluorine : Steric hindrance from the 2-fluorobenzyl group directs substitution to the less hindered para-F site .

Q. How can computational chemistry predict the regioselectivity of 3,5-Difluoro-N-(2-fluorobenzyl)aniline in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For instance:

Q. What strategies address discrepancies in reported synthetic yields of 3,5-Difluoro-N-(2-fluorobenzyl)aniline across methodologies?

Reproducibility issues often stem from:

- Impurity in Starting Materials : Use HPLC-grade 3,5-difluoroaniline (purity >98%) to avoid side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity compared to methanol .

- Catalyst Loading : Optimize Pd(OAc)₂ or CuI concentrations (1-5 mol%) to balance cost and efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.